4-Chloro-3-(pyrrolidin-1-yl)phenol
CAS No.:
Cat. No.: VC15877312
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12ClNO |
---|---|
Molecular Weight | 197.66 g/mol |
IUPAC Name | 4-chloro-3-pyrrolidin-1-ylphenol |
Standard InChI | InChI=1S/C10H12ClNO/c11-9-4-3-8(13)7-10(9)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6H2 |
Standard InChI Key | RHGWPGMEKQRXRW-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(C1)C2=C(C=CC(=C2)O)Cl |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
4-Chloro-3-(pyrrolidin-1-yl)phenol consists of a phenol core substituted with a chlorine atom at the 4-position and a pyrrolidine ring at the 3-position. The pyrrolidine group adopts a puckered conformation, introducing steric bulk that influences binding interactions . Key physicochemical properties include:
Table 1: Physicochemical Properties of 4-Chloro-3-(pyrrolidin-1-yl)phenol
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₂ClNO | |
Molecular Weight | 197.66 g/mol | |
Melting Point | 86–87°C (synthetic batch) | |
NMR (CDCl₃) | δ 7.49–7.45 (m, 2H, aromatic) |
The chlorine atom enhances electrophilicity at the aromatic ring, while the pyrrolidine nitrogen participates in hydrogen bonding and cation-π interactions .
Spectroscopic Characterization
¹H NMR spectra reveal distinct aromatic protons at δ 7.49–7.45 ppm (multiplet) and pyrrolidine protons at δ 2.85–1.87 ppm . The phenolic -OH proton appears as a broad singlet at δ 5.21 ppm, which disappears upon deuteration . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 346.0757 [M+H]⁺, consistent with the molecular formula .
Synthetic Methodologies
Key Synthetic Routes
The compound is typically synthesized via Ullmann-type coupling or nucleophilic aromatic substitution. A representative protocol involves:
-
Coupling of 4-chloro-3-iodophenol with pyrrolidine under CuI/L-proline catalysis in DMSO at 80°C, yielding 65–71% product .
-
Purification via silica gel chromatography (0–10% ethyl acetate in hexane) to isolate the target compound .
Table 2: Optimization of Reaction Conditions
Catalyst | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|
CuI | DMSO | 80 | 71 |
Pd(PPh₃)₄ | Toluene | 110 | 58 |
Palladium-based catalysts show lower efficiency due to steric hindrance from the pyrrolidine group .
Scalability Challenges
Large-scale synthesis faces hurdles such as:
-
Byproduct formation: Competing ortho-substitution generates 3-chloro-4-(pyrrolidin-1-yl)phenol (≤12%), necessitating rigorous chromatography .
-
Moisture sensitivity: The phenolic -OH group requires anhydrous conditions to prevent oxidation during storage .
Pharmacological Activity and Structure-Activity Relationships (SAR)
CB1 Receptor Allosteric Modulation
4-Chloro-3-(pyrrolidin-1-yl)phenol serves as a precursor to diarylurea derivatives like PSNCBAM-1, a negative allosteric modulator of CB1. Key findings include:
-
Binding enhancement: Analogues increase [³H]CP55,940 binding by 40–60% at 10 μM, suggesting allosteric site occupation .
-
Functional antagonism: In calcium mobilization assays, derivatives reduce CP55,940-induced signaling (IC₅₀ = 32–1640 nM) .
Table 3: SAR of 4-Chloro-3-(pyrrolidin-1-yl)phenol Derivatives
R Group | IC₅₀ (nM) | Binding Enhancement (%) |
---|---|---|
4-CN (29) | 33 | 72 ± 5 |
3,4-diCl (41) | 161 | 58 ± 7 |
4-NO₂ (31) | 840 | 41 ± 4 |
Electron-withdrawing groups (e.g., -CN, -Cl) at the 4-position maximize potency by stabilizing charge-transfer interactions with CB1’s transmembrane domain .
Selectivity Over CB2 Receptors
Derivatives exhibit >100-fold selectivity for CB1 over CB2 receptors. For example, compound 29 inhibits CB1 with IC₅₀ = 33 nM but shows no activity at CB2 up to 10 μM . This selectivity stems from divergent allosteric pockets between CB1 and CB2 .
Structural Analysis and Computational Modeling
Conformational Flexibility
Density functional theory (DFT) calculations reveal two stable conformers:
-
Planar: Pyrrolidine nitrogen aligns with the aromatic plane (ΔG = 0 kcal/mol).
-
Twisted: Dihedral angle of 35° between rings (ΔG = 1.2 kcal/mol) .
The planar form predominates in solution, facilitating π-stacking with receptor residues .
Molecular Docking Insights
Docking into CB1’s allosteric site (PDB: 5TGZ) predicts:
-
Chloro-phenyl interaction: The 4-Cl group forms a halogen bond with Thr210 (2.9 Å) .
-
Pyrrolidine positioning: The pyrrolidine nitrogen hydrogen-bonds to Tyr515, stabilizing the inactive receptor state .
Applications in Drug Discovery
Obesity and Metabolic Disorders
PSNCBAM-1 derivatives reduce food intake in rats by 40–60% at 30 mg/kg, mirroring the effects of rimonabant without inducing anxiety . This underscores their potential as anti-obesity agents with improved safety profiles.
Neuropathic Pain
Preclinical studies show that CB1 negative allosteric modulators reverse hyperalgesia in murine models (ED₅₀ = 10 mg/kg), suggesting utility in pain management .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume